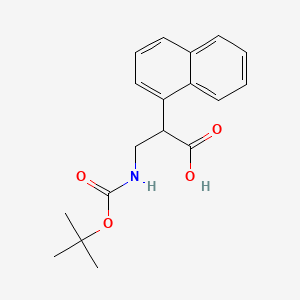

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a compound that features a naphthalene ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthalene moiety. One common method involves the use of naphthalene-1-boronic acid and a suitable amino acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Primary amines.

Substitution: Free amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its naphthalene moiety enhances the biological activity of drug candidates, making it a valuable component in drug design and development .

Case Study:

In a study focusing on P2Y14 receptor antagonists, derivatives of this compound were synthesized to explore their binding affinity and biological activity. These compounds exhibited significant potential in modulating neurotransmitter systems, indicating their relevance in neuropharmacology .

Peptide Synthesis

Incorporation into Peptides:

The compound serves as a key building block for peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation during the assembly of peptide chains. Once incorporated, the naphthalene moiety can influence the structure and function of the resulting peptides, enhancing their biological activity .

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Design | Enhances biological activity through structural modifications |

| Bioconjugation | Facilitates targeted drug delivery systems |

| Structure-Activity Relationship Studies | Aids in understanding the impact of structural changes on activity |

Research in Medicinal Chemistry

Structure-Activity Relationship Studies:

this compound is instrumental in studying structure-activity relationships (SAR) within medicinal chemistry. Researchers utilize this compound to design more effective drug candidates by analyzing how variations in structure affect biological activity .

Case Study:

Research involving the synthesis of various analogs has shown that modifications to the naphthalene moiety can significantly alter receptor binding affinities and therapeutic efficacy. This highlights the importance of this compound in optimizing drug properties .

Bioconjugation

Targeted Drug Delivery:

The functional groups present in this compound allow for bioconjugation applications, which are crucial for developing targeted drug delivery systems. This capability enhances therapeutic efficacy by directing drugs to specific sites within the body .

Material Science

Organic Electronics:

Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored for its potential use in material science, particularly in organic electronics. Its unique structural properties may lead to advancements in developing novel materials with desirable electronic characteristics .

Wirkmechanismus

The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, leading to potential anticancer effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The Boc group provides stability and protection during synthetic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene-1-boronic acid: Used in similar synthetic applications.

Naphthalen-1-yloxy-acetic acid derivatives: Explored for their antimicrobial properties.

1,8-Naphthalimide derivatives: Investigated for their emissive properties in organic light-emitting diodes.

Uniqueness

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is unique due to its combination of a naphthalene ring, an amino group, and a Boc protecting group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.

Biologische Aktivität

(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology. Characterized by its unique structure, which includes a naphthalene moiety and a propionic acid backbone, this compound serves as a significant building block for peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and usability in various applications, particularly in the synthesis of peptides that exhibit biological activity.

- Molecular Formula : C₁₈H₂₁NO₄

- Molecular Weight : Approximately 315.36 g/mol

The structure of this compound allows it to interact with various biological receptors and enzymes, influencing metabolic pathways and potentially modulating neurotransmitter systems.

Biological Activity

The biological activity of this compound is primarily associated with its role as a precursor in peptide synthesis. Compounds derived from this amino acid have been investigated for their neuroprotective properties and potential therapeutic applications in treating neurological disorders.

Neuropharmacological Implications

Research indicates that derivatives of this compound may interact with neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection. For example, studies have shown that similar compounds can modulate the activity of glutamate receptors, which are critical in synaptic transmission and plasticity.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the protection of the amino group with the Boc group, followed by coupling reactions to form peptide bonds. This compound can be modified to create various derivatives that may exhibit different biological activities or improved pharmacokinetic properties.

Synthesis Overview

- Protection : The amino group is protected using the Boc group.

- Coupling : The protected amino acid is coupled with other amino acids or peptide fragments.

- Deprotection : The Boc group is removed to yield the final peptide product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Investigated the interaction of derivatives with glutamate receptors, showing potential neuroprotective effects. |

| Study 2 | Analyzed the analgesic properties of related compounds, suggesting modulation of pain pathways. |

| Study 3 | Explored the synthesis of peptides incorporating this compound, highlighting its utility in drug development. |

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFFDJYYWUYODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.